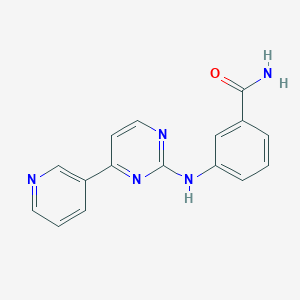

3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide

Description

Properties

CAS No. |

919991-24-5 |

|---|---|

Molecular Formula |

C16H13N5O |

Molecular Weight |

291.31 g/mol |

IUPAC Name |

3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |

InChI |

InChI=1S/C16H13N5O/c17-15(22)11-3-1-5-13(9-11)20-16-19-8-6-14(21-16)12-4-2-7-18-10-12/h1-10H,(H2,17,22)(H,19,20,21) |

InChI Key |

ZCYIPPDXNQUWTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide typically involves multi-step organic reactions. One common method includes:

Formation of Pyridin-3-yl Pyrimidine: This step involves the reaction of pyridine with a suitable pyrimidine derivative under controlled conditions.

Amination Reaction: The pyridin-3-yl pyrimidine is then subjected to an amination reaction with an appropriate amine to form the intermediate compound.

Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

One of the most notable applications of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is in oncology. The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer proliferation. For instance, it has been linked to the inhibition of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Case Study: Nilotinib Hydrochloride Synthesis

The synthesis of Nilotinib Hydrochloride, a drug used for treating CML, involves intermediates derived from this compound. This highlights the compound's role in developing effective therapies against resistant forms of leukemia .

| Compound | Application | Target Disease |

|---|---|---|

| This compound | Inhibitor of BCR-ABL kinase | Chronic myeloid leukemia (CML) |

| Nilotinib Hydrochloride | Treatment for CML and ALL | Chronic myeloid leukemia (CML), ALL |

2. Drug Development

The compound serves as a critical intermediate in synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and specificity towards target proteins .

Cosmetic Applications

Beyond its pharmaceutical uses, this compound has potential applications in cosmetic formulations due to its bioactive properties. Research indicates that compounds with similar structures can exhibit skin-soothing and anti-inflammatory effects, making them suitable for inclusion in dermatological products .

Summary of Findings

The compound's applications span across critical areas of drug development and cosmetic formulation. Its role as an intermediate in synthesizing potent anticancer drugs underscores its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s analogs primarily differ in substituents on the benzamide ring and the pyrimidine-linked pyridine group. Below is a detailed comparison:

Table 1: Key Structural Analogues and Their Properties

Key Findings from Research

- Target Selectivity: While imatinib, nilotinib, and dasatinib share the core pyrimidinylamino-benzamide structure, their substituents dictate primary vs. secondary targets. For example, imatinib’s methylpiperazine group enhances solubility but contributes to off-target effects on DDR1/2 .

- Potency and Pharmacokinetics : Modifications like trifluoromethyl groups (as in nilotinib) improve binding affinity and metabolic stability . Adamantane derivatives (e.g., Compound 8q) show prolonged half-lives due to steric bulk .

- Therapeutic Scope : Analogues such as Compound 6c and 8m are tailored for central nervous system (CNS) penetration, making them candidates for neurodegenerative disease research .

Limitations and Challenges

- Selectivity : The parent compound and its analogs often exhibit polypharmacology. For instance, DDR1/2 inhibition by imatinib is incidental, complicating mechanistic studies .

- Synthetic Complexity : Introducing substituents like adamantane (Compound 8q) or propynyl groups (Compound 19) requires multi-step syntheses, impacting scalability .

Biological Activity

The compound 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, also known by its CAS number 641569-94-0, is a member of the benzamide family that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.32 g/mol. The structure features a pyridine and pyrimidine moiety linked through an amino group to a benzamide backbone, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's role as a potential anticancer agent. Notably, derivatives of related compounds have shown significant activity against various cancer cell lines:

- RXRα Antagonism : A related compound demonstrated strong antagonist activity against retinoid X receptor alpha (RXRα), with an EC50 of 1.68 µM and IC50 values < 10 µM against HepG2 and A549 cancer cell lines, indicating potent anti-proliferative effects .

- Mechanism of Action : The compound induces apoptosis via caspase activation and poly ADP-ribose polymerase (PARP) cleavage, suggesting a mechanism that involves RXRα-dependent pathways .

- Comparative Efficacy : In comparative studies, certain derivatives exhibited stronger antiproliferative activity than others, emphasizing the importance of specific structural modifications on biological efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that while the compound effectively inhibits cancer cell proliferation, it maintains low cytotoxicity towards normal cells (IC50 > 100 µM), which is a desirable characteristic for potential therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyridine ring significantly influence the biological activity of the compounds. For instance, urea derivatives with specific pyridine substitutions showed enhanced antiproliferative effects compared to others .

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities and modes of interaction between the compound and its biological targets. These studies suggest that the compound can effectively bind to RXRα-LBD (ligand-binding domain), reinforcing its potential as an RXRα modulator .

Case Studies

A series of case studies have explored various derivatives of this compound:

| Compound | Target | EC50/IC50 Value | Remarks |

|---|---|---|---|

| 6A | RXRα | EC50 = 1.68 µM | Strong antagonist activity |

| 8b | Nur77 | IC50 < 10 µM | Induces Nur77-dependent apoptosis |

| I-8 | RET | Moderate potency | Inhibits RET kinase activity |

These case studies illustrate the versatility and potential therapeutic applications of this class of compounds.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : H and C NMR confirm regioselectivity of pyrimidine substitution and amide bond formation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO, exact mass 429.1356) .

- X-ray crystallography : Resolves stereochemical ambiguities in the pyridin-3-yl-pyrimidine core .

Advanced Methodological Insight

Synchrotron-based X-ray diffraction enhances resolution for polymorph identification. Tandem MS/MS fragmentation patterns differentiate isobaric impurities, such as chloromethyl vs. methylpiperazine derivatives .

How do structural modifications (e.g., trifluoromethyl or chloromethyl groups) impact biological activity and pharmacokinetics?

Q. Basic Research Focus

- Trifluoromethyl groups : Increase metabolic stability and lipophilicity (logP), enhancing blood-brain barrier penetration in neurological targets .

- Chloromethyl substituents : Introduce electrophilic sites for covalent binding to cysteine residues in enzymes (e.g., kinases), improving inhibitory potency .

Advanced Methodological Insight

Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substitution. For example, replacing pyridin-3-yl with pyridin-4-yl alters π-π stacking interactions with kinase ATP pockets .

How can contradictory data in enzymatic assays or pharmacological studies be reconciled?

Q. Basic Research Focus

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Batch variability : Monitor impurities (e.g., residual DMSO or chloride ions) via ICP-MS or HPLC .

Advanced Methodological Insight

Systems pharmacology models integrate omics data to identify off-target effects. For instance, off-target kinase inhibition may explain discrepancies between in vitro IC and in vivo efficacy . Bayesian statistical frameworks prioritize hypotheses for experimental follow-up .

What industrial-scale challenges arise in synthesizing this compound, and how can they be mitigated?

Q. Basic Research Focus

- Scale-up issues : Exothermic amide couplings require continuous flow reactors for heat dissipation .

- Cost reduction : Replace EDC/HOBt with cheaper coupling agents (e.g., DCC) without compromising yield .

Advanced Methodological Insight

Process analytical technology (PAT) monitors real-time reaction progress via inline FTIR or Raman spectroscopy. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing solvent waste .

What are the emerging applications of this compound in materials science or agrochemistry?

Q. Basic Research Focus

- Metal-organic frameworks (MOFs) : Pyrimidine-pyridine hybrids act as ligands for luminescent materials .

- Agrochemicals : Trifluoromethyl derivatives show herbicidal activity by inhibiting acetolactate synthase .

Advanced Methodological Insight

Computational crystal engineering predicts MOF porosity and stability. QSAR models optimize agrochemical uptake in plant vasculature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.